molecular formula C7H17ClSi B024495 Chlorodiethylisopropylsilane CAS No. 107149-56-4

Chlorodiethylisopropylsilane

Cat. No. B024495
CAS RN: 107149-56-4
M. Wt: 164.75 g/mol
InChI Key: OSBPGFIPLLCQMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorosilanes typically involves reactions of chloromethyl groups with various silane precursors. For instance, Kumada and Ishikawa (1964) described the synthesis of organofunctional disilanes containing chloromethyl groups, highlighting methods that could be applicable to synthesizing compounds like Chlorodiethylisopropylsilane through intramolecular rearrangements and reactions with sodium ethoxide or aluminum chloride (Kumada & Ishikawa, 1964).

Molecular Structure Analysis

The molecular structure of chlorosilanes, including Chlorodiethylisopropylsilane, can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. Lu et al. (1995) utilized these methods to elucidate the structures of chloromethylsilatrane derivatives, providing insights into the geometric and electronic structure of chlorosilanes (Lu et al., 1995).

Chemical Reactions and Properties

Chlorosilanes engage in a variety of chemical reactions, including rearrangements and functional group substitutions. The work by Kumada and Ishikawa (1964) on (chloromethyl)pentamethyldisilane and its reactions offers a glimpse into the reactivity of chlorosilanes, suggesting potential pathways for chemical transformations of Chlorodiethylisopropylsilane (Kumada & Ishikawa, 1964).

Physical Properties Analysis

The physical properties of chlorosilanes, such as boiling points, melting points, and solubility, are influenced by their molecular structure. Although specific data on Chlorodiethylisopropylsilane was not found, the synthesis and characterization studies of related compounds provide a basis for predicting its physical behavior.

Chemical Properties Analysis

Chlorosilanes exhibit diverse chemical properties, including reactivity towards hydrolysis, which leads to the formation of silanols, and their ability to undergo further functionalization. The synthesis of polysiloxanes with biocidal activity by Sauvet et al. (2000) exemplifies the application-driven exploration of the chemical properties of chlorosilanes (Sauvet et al., 2000).

Scientific Research Applications

  • Reduction of Aryl Carbonyl Compounds : Chlorotrimethylsilane is used to promote the zinc reduction of aryl carbonyl compounds, functioning as a Lewis acid. This process leads to ionic reactions and single electron transfers, highlighting its role in chemical synthesis (Vona & Rosnati, 1999).

  • Silylation of β-Amino Alcohols : N-methylimidazole (NMI) activates chloro(dimethyl)phenylsilane for efficient silylation of β-aminoethyl alcohols. This enhances their detection by gas chromatography/electron ionization mass spectrometry, underscoring its importance in analytical chemistry (Valdez, Leif, & Hart, 2014).

  • Carbon Dioxide Reduction : A component of the Direct Process residue, Cl(CH3)2SiSi(CH3)2Cl, shows potential in reducing carbon dioxide to carbon monoxide. This process, involving potassium bifluoride, suggests a plausible pathway using an intermediate silacarboxylic acid, important for environmental chemistry (Flinker et al., 2017).

  • Synthesis of Fungicide Intermediates : The synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in fungicide flusilazole, has been developed. This method offers high yield and purity, which is significant for industrial chemistry (Guo Xiang-li, 2013).

  • Molecular Structural Studies : The crystallization of (Chloromethyl)­tri­methyl­silane at room temperature provides insights into its molecular structure, particularly how the chloromethyl group affects C-Si-C bond angles due to its electronegative and steric effects (Fraser & Parsons, 2004).

  • Chemical Reactions of Silanes : (Chloromethyl)-tert-butyldimethylsilane can undergo intramolecular rearrangement with aluminum chloride. This property is utilized in various chemical reactions, illustrating its versatility in organic chemistry (Kumada, Ishikawa, Maeda, & Ikura, 1964).

  • Silane Treatment in Material Science : Chlorotrialkoxysilanes play a significant role in the sol-gel process for the formation of gels. These compounds allow for organic functionalization in sol-gel materials, which is crucial in material science and engineering (Loy, Baugher, Baugher, Schneider, & Rahimian, 2000).

Safety and Hazards

Chlorodiethylisopropylsilane can cause burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas. It reacts violently with water .

Future Directions

While specific future directions for Chlorodiethylisopropylsilane are not mentioned in the search results, it is worth noting that the development of new synthetic processes involving electron transfer, such as those potentially involving Chlorodiethylisopropylsilane, is a current area of research .

properties

IUPAC Name

chloro-diethyl-propan-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClSi/c1-5-9(8,6-2)7(3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBPGFIPLLCQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403667
Record name Chlorodiethylisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodiethylisopropylsilane

CAS RN

107149-56-4
Record name Chlorodiethylisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloro-diethyl-propan-2-ylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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